molecular formula C11H11N3O4S B2534239 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923436-35-5

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2534239
CAS RN: 923436-35-5
M. Wt: 281.29
InChI Key: YWGIBSMDRCGLNI-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as PSA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSA belongs to the class of oxadiazole compounds, which have shown promise in various biological activities. In

Scientific Research Applications

  • Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions :

    • A study on heterocyclic 1,3,4-oxadiazole derivatives, including those similar to the compound , revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Particularly, these compounds showed binding and moderate inhibitory effects in assays for epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).
  • Anti-bacterial Properties :

    • N-substituted derivatives of 1,3,4-oxadiazole, closely related to the compound of interest, have been synthesized and evaluated for their anti-bacterial properties. The study found these compounds exhibited moderate to significant anti-bacterial activity (Khalid et al., 2016).
  • Antibacterial and Anti-enzymatic Potential :

    • Research on different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which includes structures similar to the compound in focus, showed that these compounds have notable antibacterial and anti-enzymatic potential, along with insights into their cytotoxic behavior (Nafeesa et al., 2017).
  • Inhibitory Effects on Collapsin Response Mediator Protein 1 (CRMP 1) :

    • A study designed and synthesized 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), which is associated with small lung cancer. These compounds showed significant inhibitory effects and were characterized using various spectral and analytical data (Panchal et al., 2020).
  • Antimicrobial and Hemolytic Activity :

    • Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. These compounds, structurally related to the compound , showed promising results against a range of microbial species with varying degrees of activity and toxicity (Gul et al., 2017).

properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8(15)12-11-14-13-10(18-11)7-19(16,17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIBSMDRCGLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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